

discovery and history of 7-deazaguanosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Deazaguanosine**

Cat. No.: **B017050**

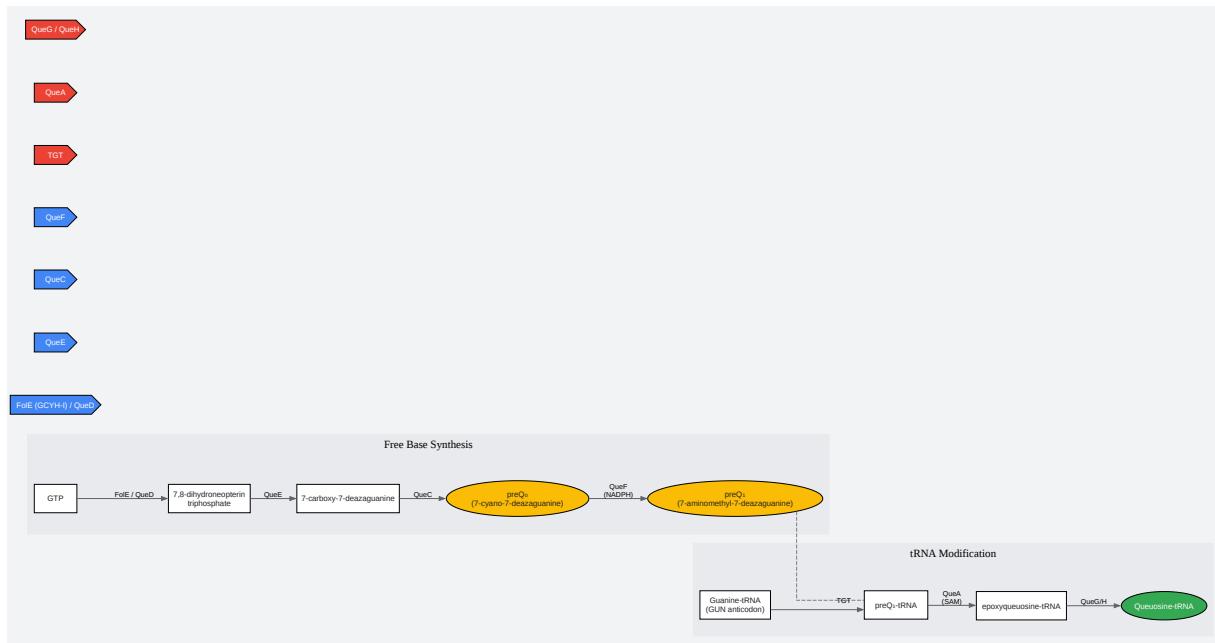
[Get Quote](#)

Introduction and Historical Perspective

7-Deazaguanosine is a naturally occurring structural analog of the canonical nucleoside guanosine, characterized by the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom.^{[1][2]} This seemingly subtle alteration has profound implications for the molecule's chemical properties and biological functions, preventing the formation of Hoogsteen base pairs in the major groove of nucleic acids.^[2] Its discovery and the subsequent elucidation of its derivatives, most notably queuosine (Q), have unveiled a fascinating and unexpected intersection between RNA modification, primary metabolism, and even DNA biology.

The history of **7-deazaguanosine** is intrinsically linked to the study of transfer RNA (tRNA) modifications. In the late 1960s and early 1970s, researchers identified an unknown modified nucleoside, designated "Nucleoside Q," in the wobble position (position 34) of tRNAs specific for the amino acids histidine, asparagine, aspartic acid, and tyrosine in *Escherichia coli*. The structure of a precursor to Nucleoside Q was later identified as 7-(aminomethyl)-**7-deazaguanosine**.^[3] This discovery marked the formal entry of the 7-deazaguanine scaffold into the realm of molecular biology. Further research established that prokaryotes can synthesize these complex molecules *de novo* from Guanosine-5'-triphosphate (GTP), whereas eukaryotes, lacking the necessary biosynthetic machinery, must acquire the queuine base from their diet or gut microbiota, treating it much like a vitamin.^{[4][5][6]} More recently, the 7-deazaguanine story took another surprising turn with the discovery that these modifications, once thought to be exclusive to RNA, are also present in the DNA of diverse bacteria and bacteriophages, where they form part of a novel restriction-modification defense system.^{[7][8]} ^[9]

Biosynthesis of 7-Deazaguanosine Derivatives

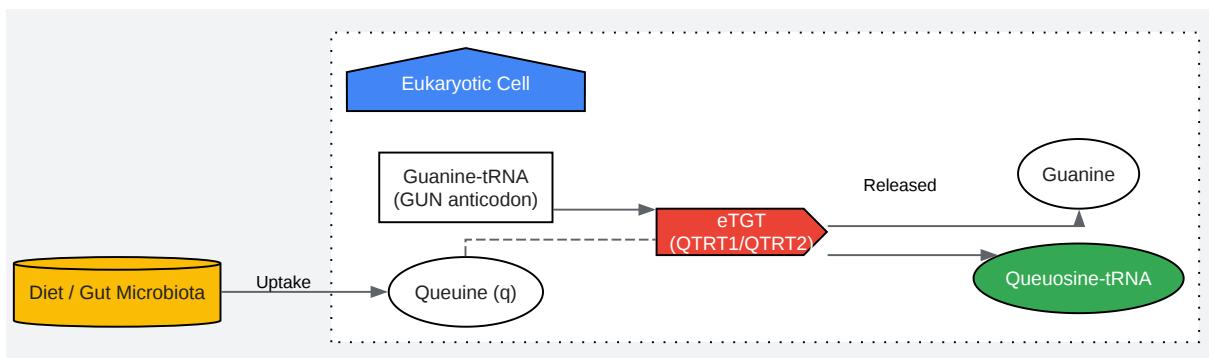

The biosynthesis of **7-deazaguanosine** derivatives like queuosine is a complex process that differs significantly between prokaryotes and eukaryotes.

De Novo Biosynthesis in Bacteria

In bacteria, queuosine is synthesized through a multi-step enzymatic pathway starting from GTP.^{[1][10]} A substantial portion of this pathway occurs independently of tRNA, leading to the formation of the modified base preQ₁ (7-aminomethyl-7-deazaguanine), which is then inserted into the tRNA.^[11]

The key steps are as follows:

- GTP to preQ₀: The pathway begins with GTP, which is also a precursor for essential metabolites like tetrahydrofolate.^[5] The first enzyme, GTP cyclohydrolase I (FolE/QueD), is shared with the folate pathway.^{[1][5]} Subsequently, the enzymes QueE, and QueC convert the intermediate into 7-cyano-7-deazaguanine (preQ₀).^{[1][10]}
- preQ₀ to preQ₁: The nitrile group of preQ₀ is reduced to a primary amine by the NADPH-dependent enzyme QueF, yielding 7-aminomethyl-7-deazaguanine (preQ₁). This four-electron reduction is a biologically unique reaction.^{[1][11][12]}
- tRNA Insertion: The enzyme tRNA-guanine transglycosylase (TGT) catalyzes the exchange of the guanine base at the wobble position (G34) of target tRNAs (tRNA-Asp, -Asn, -His, -Tyr) with the preQ₁ base.^{[5][6][11]}
- preQ₁-tRNA to Q-tRNA: Once incorporated into the tRNA, the modification is completed. The enzyme QueA adds an epoxy-dihydroxy-cyclopentyl moiety, and a final reduction step, catalyzed by enzymes like QueG or QueH, yields the mature queuosine (Q) in the tRNA.^{[5][10]}


[Click to download full resolution via product page](#)

Bacterial *de novo* biosynthesis pathway of queuosine.

Eukaryotic Salvage Pathway

Eukaryotes cannot synthesize queuosine *de novo* and rely on salvaging the nucleobase queuine (q) from dietary sources or their intestinal microflora.^{[6][10]} A dedicated salvage pathway exists to incorporate this micronutrient into tRNA.

- Uptake: Queuine is transported into the cell.
- tRNA Insertion: The eukaryotic tRNA-guanine transglycosylase (eTGT), a heterodimer of QT₁T₂ and QT₂T₁ subunits, directly exchanges the guanine at the wobble position of the relevant tRNAs for the salvaged queuine base.^[10]

[Click to download full resolution via product page](#)

Eukaryotic salvage pathway for queuosine modification.

Biological Functions and Significance

The presence of queuosine at the wobble position of tRNA has significant functional consequences. It enhances the accuracy and efficiency of translation by stabilizing codon-anticodon interactions.^{[13][14]} Beyond this core role, queuosine modification is implicated in a range of broader biological processes, including cellular stress resistance, proliferation, and tumor growth.^{[12][15]} In pathogenic bacteria, the absence of queuosine biosynthesis can reduce or eliminate virulence, making the pathway an attractive target for novel antibacterial agents.^{[10][12]}

The discovery of 7-deazaguanine derivatives in DNA has opened a new chapter. In organisms like *Salmonella enterica*, a gene cluster (renamed *dpdA-K*) orchestrates the insertion of 2'-deoxy-preQ₀ into DNA, which appears to function as a restriction-modification system to protect the bacterium's own genome from foreign DNA.^{[7][8]}

Chemical Synthesis and Analog Development

The total chemical synthesis of **7-deazaguanosine** and its precursors, such as 7-cyano-7-deazaguanine (preQ₀), has been a subject of interest since their discovery. Early synthetic routes were developed in the 1980s.^[16] Modern synthetic strategies often start from precursors like 6-chloro-7-iodo-2-pivaloylamino-7-deazaguanine, which can be coupled with a protected sugar (e.g., threose or ribose) via a Vorbrüggen reaction.^{[2][17]} Further

modifications, such as Suzuki-Miyaura cross-coupling reactions, allow for the introduction of various substituents at the 7-position.[17]

The development of synthetic routes has been crucial for creating a wide array of analogs. These analogs are invaluable tools for:

- Probing biological systems: Electrophile-tethered preQ₁ analogs have been synthesized to covalently bind to and study preQ₁ riboswitches, which are RNA elements that regulate gene expression in response to preQ₁ levels.[13][14][18]
- Drug discovery: Analogs such as 5-aza-**7-deazaguanosine** and 8-chloro-**7-deazaguanosine** have been synthesized and evaluated for antiviral activity.[19][20]
- Biotechnology: Modified **7-deazaguanosine** triphosphates are used in the enzymatic synthesis of artificial nucleic acids like Threofuranosyl Nucleic Acid (TNA) to improve polymerase fidelity.[2][21]

Therapeutic and Biotechnological Applications

The unique biological roles of **7-deazaguanosine** and its derivatives make them and their synthetic analogs promising candidates for therapeutic and biotechnological applications.

Antiviral Activity

Several **7-deazaguanosine** analogs have demonstrated significant antiviral properties, primarily by acting as biological response modifiers that induce interferon production and activate components of the innate immune system, such as natural killer cells.[20][22]

Compound	Virus	Model	Dosage (Route)	Outcome	Citation
7-Deazaguanosine	Semliki Forest virus	Mice	50-200 mg/kg/day (IP)	Highly protective	[22]
7-Deazaguanosine	San Angelo virus	Mice	50-200 mg/kg/day (IP)	Highly protective	[22]
7-Deazaguanosine	Encephalomyocarditis virus	Mice	≥100 mg/kg (Oral)	Significant survivor increase	[22]
8-Chloro-7-deazaguanosine	Semliki Forest virus	Mice	25-100 mg/kg/day (IP)	Majority protected	[20]
8-Chloro-7-deazaguanosine	Rat coronavirus	Suckling Rats	100 mg/kg/day (IP)	Most protected	[20]
5-Aza-7-deazaguanosine	Yellow Fever Virus (YFV)	Cell Culture	Not specified	Synergistic activity with interferon	[19]

IP: Intraperitoneal

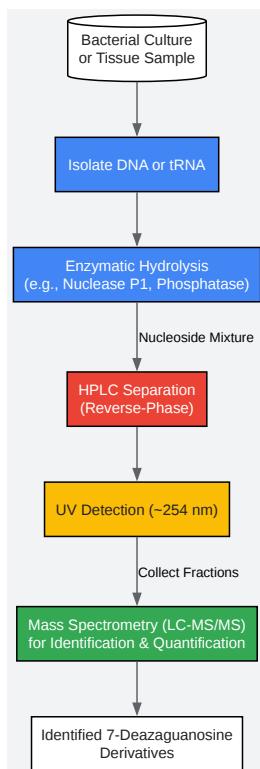
Notably, **7-deazaguanosine** was found to be the first orally active nucleoside biological response modifier with broad-spectrum antiviral activity against certain RNA viruses.[\[22\]](#) Its derivative, **8-chloro-7-deazaguanosine**, showed reduced toxicity and oral bioavailability, suggesting greater clinical potential.[\[20\]](#)

Other Applications

- Antibacterial Targets: The bacterial-exclusive de novo biosynthesis pathway for queuosine presents a set of specific enzyme targets (e.g., QueC, QueE, QueF) for the development of new antibiotics.[\[12\]](#)

- Cancer Research: The precursor molecule preQ₀ has been reported to have anticancer properties.[8]
- RNA Labeling and Drug Design: The high affinity and specificity of the preQ₁ riboswitch for its ligand make it an attractive target for designing novel antibacterial drugs and a tool for developing RNA labeling technologies.[13][23]

Key Experimental Methodologies


The study of **7-deazaguanosine** and its derivatives relies on a combination of genetic, biochemical, and analytical chemistry techniques.

Isolation and Analysis of Modified Nucleosides from Nucleic Acids

A common workflow to identify and quantify 7-deazaguanine derivatives in DNA or tRNA involves enzymatic hydrolysis followed by chromatographic separation and mass spectrometry.

Protocol Outline:

- Nucleic Acid Isolation: High-purity DNA or total tRNA is extracted from the organism of interest.
- Enzymatic Hydrolysis: The purified nucleic acid is completely digested into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
- Chromatographic Separation: The resulting mixture of nucleosides is separated using High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase column (e.g., C18). A gradient elution is often employed for optimal separation.
- Detection and Identification: The eluting nucleosides are detected by UV absorbance (at ~254 nm). Fractions are collected and further analyzed by mass spectrometry (MS) to confirm the identity of known modifications and determine the structure of novel ones by comparing fragmentation patterns to synthetic standards.[5][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis and polymerase recognition of 7-deaza-7-modified α -L-threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]
- 3. Structure determination of a nucleoside Q precursor isolated from *E. coli* tRNA: 7-(aminomethyl)-7-deazaguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Queuine - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]

- 6. queuosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Novel genomic island modifies DNA with 7-deazaguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tRNA queuosine modification is involved in biofilm formation and virulence in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single transcriptional and translational preQ1 riboswitches adopt similar pre-folded ensembles that follow distinct folding pathways into the same ligand-bound structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Improved synthesis and polymerase recognition of 7-deaza-7-modified α -L-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and history of 7-deazaguanosine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017050#discovery-and-history-of-7-deazaguanosine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com